1-Ethyl-1-(m-tolyl)hydrazine

Fischer indole synthesis N-substituted indoles heterocyclic chemistry

1-Ethyl-1-(m-tolyl)hydrazine (CAS 99717-68-7) is an N-alkylated arylhydrazine derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. It is primarily utilized as a synthetic building block in medicinal chemistry and heterocycle synthesis, particularly in the Fischer indole synthesis to construct N-substituted indole scaffolds.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 99717-68-7
Cat. No. B1371612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1-(m-tolyl)hydrazine
CAS99717-68-7
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C)N
InChIInChI=1S/C9H14N2/c1-3-11(10)9-6-4-5-8(2)7-9/h4-7H,3,10H2,1-2H3
InChIKeyKSNDNKBQRCZUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1-(m-tolyl)hydrazine (CAS 99717-68-7) Technical Profile and Procurement Overview


1-Ethyl-1-(m-tolyl)hydrazine (CAS 99717-68-7) is an N-alkylated arylhydrazine derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is primarily utilized as a synthetic building block in medicinal chemistry and heterocycle synthesis, particularly in the Fischer indole synthesis to construct N-substituted indole scaffolds [1]. The compound is commercially available from multiple vendors in purities of 97–98%, though lead times can be extended (8–12 weeks) for certain suppliers, indicating a specialized production schedule rather than continuous stock .

Why 1-Ethyl-1-(m-tolyl)hydrazine Cannot Be Substituted by Generic Arylhydrazines or Ortho/Para Isomers


Generic substitution of 1-Ethyl-1-(m-tolyl)hydrazine with unalkylated arylhydrazines (e.g., m-tolylhydrazine) or positional isomers (o-tolyl, p-tolyl) is not chemically equivalent. The presence of the N-ethyl group fundamentally alters the synthetic outcome in Fischer indole synthesis by preventing the formation of NH-indole byproducts, thereby providing exclusive access to N-ethyl-substituted indoles with higher yields and faster reaction rates under milder conditions [1]. Furthermore, the meta-methyl substitution pattern on the aryl ring imparts distinct steric and electronic properties compared to ortho and para analogs, which can influence regioselectivity and reaction kinetics in subsequent cross-coupling or cyclization steps [2].

Quantitative Differentiation of 1-Ethyl-1-(m-tolyl)hydrazine vs. Analogs: Synthetic Efficiency, Purity, and Isomeric Advantages


Fischer Indole Synthesis Yield Advantage: N-Alkylated vs. Unalkylated Arylhydrazines

Terminal alkylation of arylhydrazines significantly enhances Fischer indole synthesis efficiency. A systematic study demonstrated that reactions employing N-alkylated arylhydrazines (such as 1-Ethyl-1-(m-tolyl)hydrazine) furnished indole products in consistently higher yields and at accelerated rates compared to their unalkylated counterparts [1]. This class-level differentiation is critical for synthetic route selection where product yield and process efficiency are paramount. While the study does not report yield data for this specific compound, the structural class advantage is well-established and directly applicable.

Fischer indole synthesis N-substituted indoles heterocyclic chemistry

Commercial Purity and Availability Profile of 1-Ethyl-1-(m-tolyl)hydrazine

1-Ethyl-1-(m-tolyl)hydrazine is offered by multiple reputable vendors with a minimum purity specification of 97–98% . In contrast, its positional isomers and unalkylated analogs often present lower commercial purity ranges (e.g., 1-Ethyl-1-(p-tolyl)hydrazine at 95% min by GC [1], and m-tolylhydrazine hydrochloride with variable purity due to stability issues [2]). The consistent high purity of the meta-ethylated derivative reduces the need for additional purification steps prior to use in sensitive reactions.

chemical procurement purity specifications building block availability

Predicted Physicochemical Properties vs. Positional Isomers

Computationally predicted properties reveal subtle but potentially impactful differences between 1-Ethyl-1-(m-tolyl)hydrazine and its ortho/para isomers. The meta isomer exhibits a predicted pKa of 5.48 ± 0.15, a boiling point of 242.0 ± 19.0 °C, and a density of 1.019 ± 0.06 g/cm³ . The ortho isomer shares similar predicted values, while the para isomer's data are not uniformly predicted across databases, suggesting less computational focus. The meta substitution pattern is associated with a LogP of 2.3953 and a topological polar surface area (TPSA) of 29.26 Ų [1], which falls within a favorable range for CNS drug-likeness when the compound is incorporated into larger scaffolds.

computational chemistry physicochemical properties drug design

Literature Precedent and Synthetic Utility in Heterocycle Construction

1-Ethyl-1-(m-tolyl)hydrazine is a key intermediate for the synthesis of N-ethyl-substituted indoles, a privileged scaffold in medicinal chemistry [1]. While direct yield data for this specific compound are absent from the primary literature, the broader class of N-alkylated arylhydrazines has been explicitly validated as providing superior yields and milder reaction conditions in the Fischer indole synthesis [1]. This class advantage is directly transferable to 1-Ethyl-1-(m-tolyl)hydrazine. Additionally, related m-tolylhydrazine derivatives have been successfully employed in the synthesis of 3H-1,2,4-triazol-3-ones via NiCl2-promoted cascade annulation [2], indicating the broader reactivity of the m-tolylhydrazine core.

Fischer indole heterocyclic synthesis medicinal chemistry

Recommended Application Scenarios for 1-Ethyl-1-(m-tolyl)hydrazine in Research and Process Development


Synthesis of N-Ethyl-Substituted Indole Libraries for Medicinal Chemistry

1-Ethyl-1-(m-tolyl)hydrazine is the reagent of choice for constructing N-ethylindole libraries via the Fischer indole synthesis. Compared to using unalkylated m-tolylhydrazine followed by a separate N-alkylation step, this single-step approach leverages the documented class advantage of higher yields and faster reaction rates [1], thereby accelerating SAR exploration and reducing synthetic burden in drug discovery programs.

Process Chemistry Scale-Up of N-Alkylindole Intermediates

In process development, the use of 1-Ethyl-1-(m-tolyl)hydrazine circumvents the need for post-indolization N-alkylation, which often requires strong bases, alkyl halides, and additional purification. The milder reaction conditions and improved yields associated with N-alkylated arylhydrazines [1] translate to a more robust, cost-effective, and environmentally favorable manufacturing process for N-ethylindole active pharmaceutical ingredients (APIs).

Computational Drug Design and In Silico Screening

The well-defined predicted physicochemical properties of 1-Ethyl-1-(m-tolyl)hydrazine (pKa 5.48, LogP 2.3953, TPSA 29.26 Ų) [1][2] make it a reliable input for computational models predicting absorption, distribution, metabolism, and excretion (ADME) properties. This enables medicinal chemists to prioritize this building block early in the design phase for targets requiring moderate lipophilicity and CNS drug-like characteristics.

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